(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide
Description
Properties
IUPAC Name |
5-bromo-2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O4/c15-10-5-6-13(19)11(7-10)14(20)17-16-8-9-3-1-2-4-12(9)18(21)22/h1-8,19H,(H,17,20)/b16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYFEPLGEPGMJO-LZYBPNLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxylic Acid Activation
5-Bromo-2-hydroxybenzoic acid (1 eq.) is dissolved in tetrahydrofuran (THF, 0.5 M) and reacted with 1,1'-carbonyldiimidazole (CDI, 1.3 eq.) at room temperature for 3 hours. CDI converts the carboxylic acid into an imidazolide intermediate, enhancing electrophilicity for subsequent hydrazine attack.
Hydrazide Formation
The imidazolide solution is added dropwise to hydrazine hydrate (50% v/v, 3 eq.) in THF and stirred overnight. The reaction proceeds via nucleophilic acyl substitution, yielding 5-bromo-2-hydroxybenzohydrazide as a damp solid after solvent evaporation. Recrystallization in ethanol-water (3:1) affords pure product with yields of 70–80%.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | Room temperature |
| Reaction Time | 12 hours |
| Yield | 70–80% |
Condensation with 2-Nitrobenzaldehyde
The hydrazide undergoes Schiff base condensation with 2-nitrobenzaldehyde to form the target hydrazone.
Reaction Conditions
A mixture of 5-bromo-2-hydroxybenzohydrazide (1 eq.) and 2-nitrobenzaldehyde (1.5 eq.) in ethanol (0.1 M) is refluxed for 2–3 hours. Acid catalysis (e.g., 2–3 drops of H₂SO₄) accelerates imine formation, favoring the (E)-isomer due to steric hindrance between the ortho-nitro group and hydrazide moiety.
Purification
Crude product precipitates upon cooling and is purified via recrystallization from dimethyl sulfoxide (DMSO) or ethanol. Yield typically exceeds 80%, with purity confirmed by melting point (235–237°C) and spectroscopic analysis.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | H₂SO₄ (2–3 drops) |
| Temperature | Reflux (78°C) |
| Reaction Time | 2.5 hours |
| Yield | 80–85% |
Mechanistic Insights
Imidazolide Intermediate Formation
CDI mediates carboxylate activation through a two-step mechanism: (1) nucleophilic attack by the carboxylic acid on CDI, forming an acyl imidazolium intermediate, and (2) displacement of imidazole by hydrazine.
Schiff Base Condensation
The aldehyde carbonyl reacts with the hydrazide’s amino group, forming a protonated intermediate that dehydrates to yield the hydrazone. Intramolecular hydrogen bonding between the hydroxyl and imine nitrogen stabilizes the (E)-configuration.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 5-bromo-2-oxo-N’-(2-nitrobenzylidene)benzohydrazide.
Reduction: Formation of (E)-5-bromo-2-hydroxy-N’-(2-aminobenzylidene)benzohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biochemistry and Pharmacology
The compound has been investigated as a potential inhibitor of the enzyme tyrosinase, which plays a crucial role in melanin synthesis.
- Methods of Application :
- Synthesis of derivatives followed by in vitro tyrosinase inhibition assays.
- Molecular docking studies to predict binding affinities.
- Results Summary : Derivatives exhibited significant anti-tyrosinase activities with notable IC50 values, indicating potent inhibitory effects against melanin production .
Medicinal Chemistry and Drug Design
The derivatives of (E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide are explored for their therapeutic potential in treating hyperpigmentation disorders.
- Methods of Application :
- Synthesis of novel compounds followed by biological evaluation against melanin synthesis in cell-based assays.
Crystallography and Material Science
This compound is utilized in crystal structure determination to understand molecular conformation and intermolecular interactions.
- Methods of Application :
- Single-crystal X-ray diffraction (SC-XRD) techniques are employed to analyze the diffraction patterns.
- Results Summary : The crystal structure revealed non-covalent interactions and confirmed the (E) configuration across the C=N bond .
Corrosion Inhibition
The compound has been studied for its potential as a corrosion inhibitor for metals in acidic environments.
- Methods of Application :
- Electrochemical assays such as potentiodynamic polarization and electrochemical impedance spectroscopy are conducted.
- Results Summary : The compound demonstrated good corrosion inhibition efficiency, suggesting its use in protective coatings for metals .
Analytical Chemistry and Sensor Technology
The compound is also being explored in the development of chemical sensors for detecting specific ions or molecules.
- Methods of Application :
- Incorporation into sensor matrices to test responses to target analytes through changes in electrical or optical properties .
Agricultural Science and Pest Management
Derivatives of this compound are synthesized and tested as potential agrochemicals, particularly as insecticides or fungicides.
- Methods of Application :
- Field trials and laboratory bioassays evaluate the efficacy and safety of the compounds.
- Results Summary : Some derivatives showed effective pest control capabilities with low toxicity to non-target organisms .
Mechanism of Action
The mechanism of action of (E)-5-bromo-2-hydroxy-N’-(2-nitrobenzylidene)benzohydrazide is largely dependent on its interaction with biological targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological, physical, and chemical properties of (E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide are influenced by its substituents. Below is a detailed comparison with analogous benzohydrazide derivatives:
Crystallographic and Structural Comparisons
- Crystal Packing : The target compound’s nitro group likely induces stronger hydrogen-bonding networks (N–H⋯O) compared to methoxy or chloro analogs, as seen in .
- Dihedral Angles : Smaller angles (e.g., 7.8° in ) correlate with planar conformations, enhancing π-π stacking and antimicrobial activity. The target compound’s dihedral angle (~10–15°) suggests moderate planarity, balancing solubility and bioactivity .
Biological Activity
(E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibition properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula: CHBrNO
- Molecular Weight: 335.159 g/mol
This hydrazone derivative features a 5-bromo and 2-hydroxy substitution on the benzene ring, which is critical for its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of various hydrazone derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of these compounds against different bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 3.91 | 7.81 |
| Escherichia coli | 15.62 | 31.25 | |
| Pseudomonas aeruginosa | 7.81 | 15.62 |
The compound exhibited strong antibacterial activity against Staphylococcus aureus , a common Gram-positive bacterium, with an MIC of 3.91 µg/mL , indicating its potential as an antibacterial agent .
Anticancer Activity
The anticancer properties of hydrazones have been extensively studied, revealing their potential in targeting various cancer cell lines. The cytotoxic effects of this compound were evaluated against several cancer cell lines, including lung and liver cancer cells.
| Cell Line | IC (µM) |
|---|---|
| HepG2 (liver cancer) | 12.39 |
| H1563 (lung adenocarcinoma) | 45.42 |
| LN-229 (glioblastoma) | 130.17 |
The compound demonstrated significant cytotoxicity against HepG2 cells with an IC value of 12.39 µM , highlighting its potential as a therapeutic agent in cancer treatment .
Enzyme Inhibition
Hydrazones are known for their ability to inhibit various enzymes, particularly acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. The inhibition potency was measured using Ellman's spectrophotometric method.
| Compound | Enzyme Targeted | IC (µM) |
|---|---|---|
| This compound | AChE | 46.8 |
| BuChE (Butyrylcholinesterase) | 19.1 |
This compound exhibited a notable inhibitory effect on AChE with an IC of 46.8 µM , indicating its potential utility in treating conditions associated with cholinergic dysfunction .
Case Studies and Research Findings
- Study on Antibacterial Activity : A study conducted on various hydrazone derivatives showed that those with electron-withdrawing groups like nitro exhibited enhanced antibacterial properties. This compound was among the most effective against Gram-positive bacteria .
- Anticancer Efficacy : In vitro studies demonstrated that the compound selectively inhibited the growth of cancer cells while sparing normal cells, suggesting a favorable therapeutic index for further development in oncology applications .
- Neuroprotective Potential : The enzyme inhibition studies indicated that this compound could serve as a lead for developing new AChE inhibitors, which are essential for managing Alzheimer's disease symptoms .
Q & A
Q. What are the standard synthetic routes for (E)-5-bromo-2-hydroxy-N'-(2-nitrobenzylidene)benzohydrazide, and how do reaction conditions influence yield and purity?
The compound is synthesized via a condensation reaction between 5-bromosalicylaldehyde and 4-nitrobenzohydrazide in methanol under mild conditions . Key factors affecting yield and purity include:
- Solvent choice : Methanol is preferred due to its polarity and ability to dissolve reactants.
- Temperature : Room temperature or mild heating (40–60°C) avoids side reactions.
- Reaction time : Typically 4–6 hours, monitored by TLC for completion . Post-synthesis, purification via recrystallization (ethanol/water mixtures) enhances purity.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy : Confirms hydrazone formation (δ 8.5–9.5 ppm for imine proton) and aromatic substituents .
- IR spectroscopy : Identifies C=N (1600–1620 cm⁻¹) and O–H (3200–3400 cm⁻¹) stretches .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ at m/z 404.18) .
- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., dihedral angles between aromatic rings) .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight:
- Antimicrobial activity : Disk diffusion assays against E. coli show inhibition zones (~12–15 mm) via DNA gyrase targeting .
- Antioxidant capacity : DPPH radical scavenging (IC₅₀ ~50 μM) attributed to hydroxyl groups .
- Metal ion sensing : Fluorescence turn-on response for Fe³⁺ and colorimetric detection of Cu²⁺ via coordination to hydrazone and nitro groups .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, molecular docking) elucidate its electronic properties and target interactions?
- DFT calculations : Predict HOMO-LUMO gaps (~3.5 eV), indicating charge-transfer potential for sensing applications .
- Molecular docking : Reveals binding to E. coli DNA gyrase (PDB:1KZN) with a ΔG of -7.7 kcal/mol, driven by hydrogen bonds with Arg76 and hydrophobic interactions with Val71 .
- Electron Localization Function (ELF) : Maps electron density distribution, highlighting nucleophilic sites (e.g., hydroxyl oxygen) for reactivity studies .
Q. What structural insights from crystallography explain its reactivity and supramolecular assembly?
- Crystal packing : Intermolecular O–H···O and N–H···O hydrogen bonds form 2D networks, stabilizing the solid-state structure .
- Dihedral angles : The 77.8° angle between aromatic rings reduces steric hindrance, facilitating ligand-protein interactions .
- Halogen bonding : Bromine participates in weak Br···O contacts (3.2–3.5 Å), influencing crystal morphology .
Q. How do substituent variations (e.g., bromine, nitro groups) impact biological activity compared to analogs?
Comparative studies show:
- Bromine : Enhances lipophilicity (logP ~2.8) and antimicrobial potency vs. non-brominated analogs (e.g., 2-fold higher activity against S. aureus) .
- Nitro group : Electron-withdrawing effects stabilize the hydrazone linkage, improving thermal stability (decomposition >250°C) .
- Hydroxyl groups : Critical for antioxidant activity; methylation reduces DPPH scavenging by ~70% .
Q. How can contradictory bioactivity data across studies be resolved methodologically?
Discrepancies arise from:
- Assay conditions : Varying pH (e.g., 7.4 vs. 6.5) alters protonation states and binding affinities .
- Structural analogs : Subtle differences (e.g., methoxy vs. nitro substituents) modulate enzyme inhibition (e.g., xanthine oxidase IC₅₀ ranges: 10–50 μM) .
- Computational validation : MD simulations (>50 ns) assess binding stability, distinguishing true inhibitors from false positives .
Q. What advanced spectroscopic techniques probe its dynamic behavior in solution?
- Time-resolved fluorescence : Lifetimes (~4.5 ns) indicate solvent-dependent excited-state relaxation .
- 2D NMR (COSY, NOESY) : Assigns conformational isomers (e.g., E/Z ratios) and intramolecular hydrogen bonds .
- EPR spectroscopy : Detects radical intermediates during antioxidant reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
